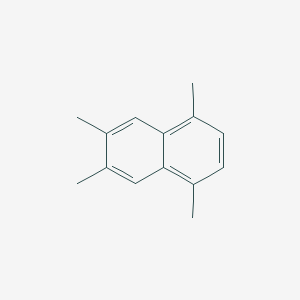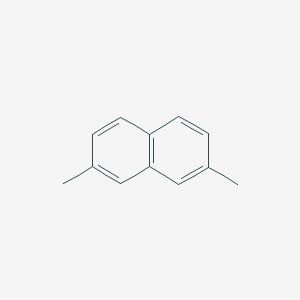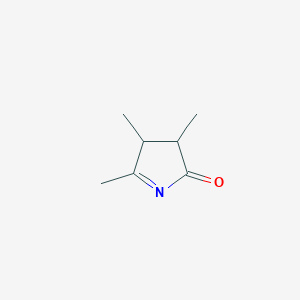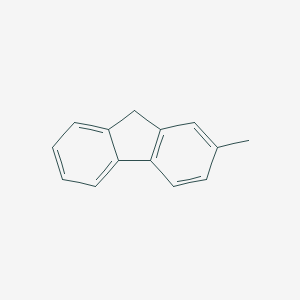
Clorhexidina diacetato
Descripción general
Descripción
La clorhexidina es un desinfectante y antiséptico con la fórmula molecular C22H30Cl2N10. Se utiliza ampliamente para la desinfección de la piel antes de la cirugía, la limpieza de heridas, la prevención de la placa dental, el tratamiento de las infecciones por hongos de la boca y para evitar que los catéteres urinarios se bloqueen . La clorhexidina está disponible comúnmente en formas de sal, como el gluconato o el acetato .
Aplicaciones Científicas De Investigación
La clorhexidina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como desinfectante en entornos de laboratorio.
Biología: Se emplea en cultivo celular para prevenir la contaminación.
Medicina: Se usa ampliamente como antiséptico para la desinfección de la piel, el cuidado bucal y la limpieza de heridas
Industria: Se incorpora en productos como pasta dental, enjuague bucal y desodorantes.
Mecanismo De Acción
La clorhexidina ejerce sus efectos antimicrobianos al unirse a sitios cargados negativamente en las paredes celulares microbianas, desestabilizando la pared celular e interfiriendo con la ósmosis . En concentraciones bajas, es bacteriostático (inhibe el crecimiento bacteriano), mientras que en concentraciones más altas, es bactericida (mata las bacterias) . Esta acción dual la hace altamente efectiva contra un amplio espectro de microorganismos .
Compuestos similares:
Povidona yodada: Otro antiséptico ampliamente utilizado con un amplio espectro de actividad.
Peróxido de hidrógeno: Se usa comúnmente para la limpieza y desinfección de heridas.
Etanol: Se utiliza como desinfectante y antiséptico.
Singularidad de la clorhexidina: La clorhexidina es única debido a sus propiedades bacteriostáticas y bactericidas duales, su capacidad para unirse a las paredes celulares y su actividad antimicrobiana de amplio espectro . A diferencia de la povidona yodada, la clorhexidina no inactiva las esporas . Además, la clorhexidina tiene un efecto más duradero en comparación con el etanol y el peróxido de hidrógeno .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La clorhexidina se puede sintetizar mediante una reacción de reflujo de calentamiento que involucra hexametilén-dicianoguanidina y clorohidrato de cloroanilina en presencia de éter de glicol o butanol normal como disolvente . Este método es eficiente, con un alto rendimiento y pureza, y no requiere un catalizador, lo que lo hace adecuado para aplicaciones industriales .
Métodos de producción industrial: En entornos industriales, la clorhexidina se produce típicamente haciendo reaccionar cloruro de p-clorobenzoamida con diciandiamida de sodio en etanol para generar un intermedio. Este intermedio se hace reaccionar luego con clorhidrato de hexametilén-diamina calentándolo en aceite de mirbana . Este método, sin embargo, tiene algunos inconvenientes, incluidos los altos costos y la contaminación ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: La clorhexidina experimenta varias reacciones químicas, que incluyen:
Oxidación: La clorhexidina se puede oxidar, aunque las condiciones y los reactivos específicos para esta reacción no se detallan comúnmente.
Reducción: Las reacciones de reducción que involucran clorhexidina son menos comunes.
Sustitución: La clorhexidina puede participar en reacciones de sustitución, particularmente involucrando sus anillos fenilo.
Reactivos y condiciones comunes:
Oxidación: Se pueden usar agentes oxidantes fuertes.
Sustitución: Los agentes halogenantes se pueden usar para reacciones de sustitución en los anillos fenilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados clorados .
Comparación Con Compuestos Similares
Povidone-iodine: Another widely used antiseptic with a broad spectrum of activity.
Hydrogen peroxide: Commonly used for wound cleaning and disinfection.
Ethanol: Used as a disinfectant and antiseptic.
Uniqueness of Chlorhexidine: Chlorhexidine is unique due to its dual bacteriostatic and bactericidal properties, its ability to bind to cell walls, and its broad-spectrum antimicrobial activity . Unlike povidone-iodine, chlorhexidine does not inactivate spores . Additionally, chlorhexidine has a longer-lasting effect compared to ethanol and hydrogen peroxide .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chlorhexidine diacetate involves the reaction of Chlorhexidine base with glacial acetic acid in the presence of a suitable catalyst.", "Starting Materials": ["Chlorhexidine base", "Glacial acetic acid"], "Reaction": [ { "Step 1": "Dissolve Chlorhexidine base in glacial acetic acid" }, { "Step 2": "Add a suitable catalyst to the reaction mixture" }, { "Step 3": "Heat the reaction mixture to a suitable temperature" }, { "Step 4": "Allow the reaction to proceed for a suitable time" }, { "Step 5": "Cool the reaction mixture and filter the resulting solid" }, { "Step 6": "Wash the solid with a suitable solvent to obtain Chlorhexidine diacetate" } ] } | |
| Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. | |
Número CAS |
56-95-1 |
Fórmula molecular |
C22H30Cl2N10.2C2H4O2 C26H38Cl2N10O4 |
Peso molecular |
625.5 g/mol |
Nombre IUPAC |
acetic acid;(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) |
Clave InChI |
WDRFFJWBUDTUCA-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Apariencia |
White or almost white crystalline powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
| 56-95-1 | |
Descripción física |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Solubilidad |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
Sinónimos |
N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate; 1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate; 1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate; Arlacide A; Bactigras; Chlorasept 2000; Chlorhe |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
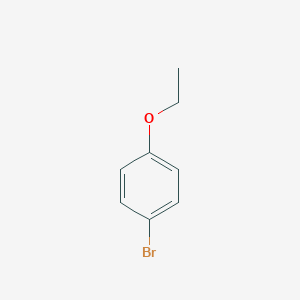
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
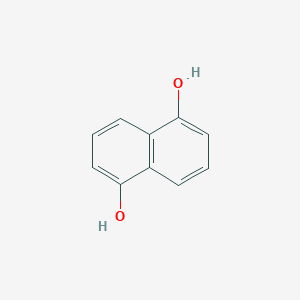
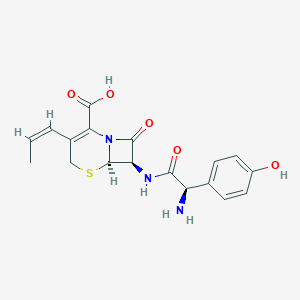

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)
